![molecular formula C21H17NO B1586018 (4-Bromophenyl)diphenylphosphine oxide CAS No. 5525-40-6](/img/structure/B1586018.png)
(4-Bromophenyl)diphenylphosphine oxide
Overview
Description
“(4-Bromophenyl)diphenylphosphine oxide” is an organic compound with the CAS Number: 5525-40-6 . It has a molecular weight of 357.19 . The compound is solid at 20°C .
Physical And Chemical Properties Analysis
“(4-Bromophenyl)diphenylphosphine oxide” appears as a white to almost white powder or crystal . It has a melting point ranging from 153.0 to 157.0 °C .Scientific Research Applications
Synthesis of Organophosphorus Compounds
“(4-Bromophenyl)diphenylphosphine oxide” can be used as a coupling partner to prepare various organophosphorus compounds via cross-coupling reaction with aryl halides in the presence of a Ni/Zn catalyst .
Transition Metal Catalysis
The compound is used in the synthesis of tertiary phosphines, which are widely used in transition metal catalysis. This inspires the design of new phosphines of various structures and the tuning of their properties .
Organocatalysis
Tertiary phosphines, including “(4-Bromophenyl)diphenylphosphine oxide”, are used in organocatalysis, a sub-discipline of chemistry where small organic molecules induce chemical reactions .
Synthesis of Luminescent Copper (I) Complexes
The compound has been used in the synthesis of a new 5-boryl-2-phosphinoimidazole PN type ligand for the synthesis of luminescent copper (I) complexes .
Preparation of New Porous Organic Ligands
“(4-Bromophenyl)diphenylphosphine oxide” has been used in the synthesis of tris(2-methoxy-5-vinylphenyl)phosphine, a monomer for the preparation of new porous organic ligands .
Gas-Constructed Vesicular System
The compound has been used in the synthesis of a tris-phosphine with a 1,3,5-triazine core. This is a base component of a new Frustrated Lewis Pair (FLP) for a gas-constructed vesicular system .
Safety and Hazards
“(4-Bromophenyl)diphenylphosphine oxide” can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists or if skin irritation occurs .
Mechanism of Action
Target of Action
It is known that phosphine oxides, such as (4-bromophenyl)diphenylphosphine oxide, are often used as ligands in transition metal catalysis . This suggests that the compound may interact with various transition metals in its role as a ligand.
Mode of Action
It has been reported that diphenylphosphine oxide groups can be incorporated into a multi-resonance core to develop a thermally activated delayed fluorescence emitter . This indicates that (4-Bromophenyl)diphenylphosphine oxide may interact with its targets by participating in resonance structures and contributing to fluorescence emission.
Biochemical Pathways
Given its potential role in transition metal catalysis , it may be involved in various biochemical reactions catalyzed by these metals.
Result of Action
It has been reported that a compound incorporating a diphenylphosphine oxide group achieved pure green emission and a nonplanar structure . This suggests that (4-Bromophenyl)diphenylphosphine oxide may contribute to these properties when incorporated into similar compounds.
properties
IUPAC Name |
1-bromo-4-diphenylphosphorylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYBTUUJXASDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5525-40-6 | |
Record name | (4-Bromophenyl)diphenylphosphine Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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